Product packaging for Sodium syringate(Cat. No.:)

Sodium syringate

Cat. No.: B1260101
M. Wt: 220.15 g/mol
InChI Key: PZMRMUOIKLGCDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium syringate is a lignin-derived aromatic compound that is a key intermediate in the biological upgrading of lignin for the production of biobased chemicals . Research into its applications leverages its role as a precursor to high-value compounds like 2-pyrone-4,6-dicarboxylate (PDC), a promising precursor for high-quality polyesters . Studies on its related compound, syringic acid, have demonstrated potent antioxidant and anti-inflammatory properties, showing potential in mitigating hepatotoxicity and diabetes in experimental models . In microbial hosts like Acinetobacter baylyi , the native enzyme vanillate demethylase (VanAB) can O-demethylate syringate, a crucial step in the catabolic pathway for S-lignin-related aromatics . ⚠️ Note on Product Information: The above description is based on published research contexts. Standard product page details such as CAS Number, purity, solubility, molecular weight, storage conditions, and safety data (SDS) were not available in the search results and must be obtained directly from chemical suppliers or other technical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NaO5 B1260101 Sodium syringate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NaO5

Molecular Weight

220.15 g/mol

IUPAC Name

sodium;4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C9H10O5.Na/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10;/h3-4,10H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

PZMRMUOIKLGCDL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)[O-].[Na+]

Origin of Product

United States

Chemical and Physical Properties of Sodium Syringate

The chemical and physical properties of sodium syringate are fundamental to its behavior and potential applications. As the sodium salt of syringic acid, it is an organic sodium salt comprising equal numbers of sodium and syringate ions. frontiersin.org The syringate anion itself is the conjugate base of syringic acid, formed by the deprotonation of the carboxylic acid group. nih.gov

PropertyValueSource
Chemical Formula C₉H₉NaO₅ frontiersin.org
Molecular Weight 220.15 g/mol Calculated
Appearance SolidGeneral Knowledge
Solubility Soluble in water the-innovation.org
Parent Compound Syringic acid nih.gov

Mechanistic Dissection of Sodium Syringate S Biological Interactions in Controlled Systems Non Clinical

Cellular and Subcellular Targets in In Vitro and Model Organism Systems

The initial interaction of any compound with a biological system occurs at the cellular level. Understanding how sodium syringate enters cells and where it localizes is fundamental to deciphering its mechanism of action.

Elucidation of Cellular Uptake and Intracellular Localization Mechanisms

The entry of syringic acid into cells has been confirmed in various cell models. Studies utilizing human intestinal Caco-2 cells, a common model for nutrient absorption, have demonstrated that syringic acid is effectively taken up. ias.ac.in The uptake process appears to be time-dependent, with maximum absorption observed after three hours of exposure. ias.ac.in Interestingly, the biological processing of the source material, such as sprouting green gram, can enhance the cellular uptake of syringic acid by two- to three-fold compared to its native form. ias.ac.in

Advanced delivery systems have also been explored to improve its cellular entry. For instance, loading syringic acid into a nanocarrier composed of D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) substantially promoted its uptake into HepG2 human liver cancer cells. sci-hub.se

While the precise transport mechanisms (e.g., passive diffusion, carrier-mediated transport) have not been fully elucidated for syringic acid alone, its primary intracellular sites of action appear to include the mitochondria. nih.govnih.govresearchgate.net Evidence also points to its ability to induce apoptosis through nuclear fragmentation and DNA damage, suggesting nuclear localization or downstream effects that impact the nucleus. nih.govfrontiersin.org

Interaction with Cellular Organelles and Biomembranes

Once inside the cell, the syringate ion interacts with various subcellular components, most notably mitochondria and cellular membranes.

Interaction with Mitochondria: A significant body of evidence points to the mitochondria as a key target. Syringic acid has been shown to induce apoptosis through a mitochondrial-dependent pathway in gastric cancer cells. nih.govfrontiersin.org This process involves the depolarization of the mitochondrial membrane potential (Δψm), a critical event that leads to the release of pro-apoptotic factors. nih.govnih.govdovepress.com Beyond apoptosis, syringic acid can also modulate mitochondrial biogenesis. In diabetic rat models, it was found to enhance the expression of key regulators of mitochondrial production, such as PGC-1α, NRF-1, and TFAM, and to increase the mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) ratio in the brain and spinal cord. nih.govresearchgate.net

Interaction with Biomembranes: The interaction of syringic acid with cell membranes appears to be complex and potentially context-dependent. In studies on the bacterium Cronobacter sakazakii, it caused disruptions in cell membrane function, leading to hyperpolarization and morphological changes. ffhdj.comeurekaselect.com In human lung cancer cells, treatment with a zinc oxide-loaded form of syringic acid resulted in the disruption of cell membrane integrity. dovepress.com Conversely, one study using tethered phospholipid membranes suggested that syringic acid, unlike some other phenolic acids, does not alter membrane permeability. scientia.global In human lens epithelial cells exposed to high glucose, syringic acid was able to restore the cellular biomechanics, including reducing the stiffness of the cell membrane. nih.gov

Table 1: Summary of Syringic Acid Interactions with Cellular and Subcellular Targets This table is interactive. Click on the headers to sort the data.

Target Cell/Organism Model Observed Effect Reference(s)
Cellular Uptake Caco-2 (human intestinal) Time-dependent uptake, maximal at 3 hours. ias.ac.in
HepG2 (human liver cancer) Enhanced uptake when delivered via nanocarrier. sci-hub.se
Mitochondria Gastric Cancer Cells Induces apoptosis via mitochondrial pathway; decreases membrane potential (Δψm). nih.govfrontiersin.orgnih.gov
Diabetic Rats (Brain/Spinal Cord) Modulates mitochondrial biogenesis factors (PGC-1α, NRF-1, TFAM); increases mtDNA/nDNA ratio. nih.govresearchgate.net
Biomembranes Cronobacter sakazakii Disrupts membrane function, causes hyperpolarization. ffhdj.comeurekaselect.com
Human Lens Epithelial Cells Restores membrane stiffness under high-glucose conditions. nih.gov
Phospholipid Membranes Did not alter membrane permeability in one study. scientia.global

Modulation of Molecular Signaling Pathways in Cellular Models

This compound exerts its biological effects by modulating intricate signaling networks within the cell. Key pathways involved in inflammation, antioxidant defense, and cell survival are particularly affected.

Regulation of Inflammatory Signal Transduction Cascades (e.g., NF-κB, MAPK)

Syringic acid demonstrates significant anti-inflammatory properties by targeting central inflammatory signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. Syringic acid has been shown to suppress this pathway across various models. In gastric cancer cells, it inhibits the release of NF-κB and other pro-inflammatory cytokines like TNF-α, IL-6, and COX-2. nih.govfrontiersin.org It directly regulates the NF-κB pathway, and in colorectal cancer cells, it significantly reduces the DNA-binding activity of NF-κB. ffhdj.comtandfonline.com Further studies in oral squamous cell carcinoma cells have shown that syringic acid prevents the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in its activation. nih.gov In animal models, it has been observed to downregulate the entire NF-κB-iNOS-COX-2 signaling axis. nih.govdntb.gov.uanih.gov

MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are involved in transmitting extracellular signals to the nucleus to control processes like inflammation and apoptosis. frontiersin.org Syringic acid has been found to modulate these pathways. For example, in cardiomyocyte models, it protects against injury by inhibiting the p38 MAPK and JNK signaling pathways, thereby preventing apoptosis. ffhdj.com

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Syringic acid has been shown to activate this protective system.

Influence on Cell Proliferation and Apoptotic Pathways in Malignant Cell Cultures

Syringic acid exhibits notable anti-cancer activity by inhibiting cell growth and promoting programmed cell death (apoptosis) in malignant cells.

Inhibition of Cell Proliferation: Studies have consistently shown that syringic acid inhibits the proliferation of a wide range of cancer cell lines, including gastric, glioblastoma, prostate, and colorectal cancers, in a dose-dependent manner. nih.govffhdj.comeurekaselect.comtandfonline.comdergipark.org.tr This anti-proliferative effect is linked to its ability to halt the cell cycle. It achieves this by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6. eurekaselect.comnih.gov

Induction of Apoptosis: Syringic acid is a potent inducer of apoptosis. nih.govbohrium.com The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. It triggers the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.netfrontiersin.org This shift in balance leads to the loss of mitochondrial membrane integrity, the release of cytochrome c into the cytoplasm, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9. nih.govfrontiersin.org Activated caspases then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.govfrontiersin.org In some cases, apoptosis is also triggered by the induction of intracellular reactive oxygen species (ROS) and subsequent DNA damage. ffhdj.commdpi.com

Table 2: Summary of Syringic Acid Effects on Molecular Signaling Pathways This table is interactive. Click on the headers to sort the data.

Pathway Cell/Organism Model Observed Effect Reference(s)
NF-κB Gastric Cancer, Oral Cancer, Rat Models Inhibition of NF-κB activation, nuclear translocation, and downstream cytokine production (TNF-α, IL-6). nih.govfrontiersin.orgnih.govnih.govdntb.gov.ua
MAPK Cardiomyocytes Inhibition of p38 and JNK pathways, leading to reduced apoptosis. ffhdj.com
Nrf2 Diabetic Rat Kidney, Kidney Cells Upregulation of Nrf2 expression and activation of antioxidant response. frontiersin.orgnih.gov
Cell Proliferation Various Cancer Cell Lines Inhibition of proliferation; downregulation of cell cycle proteins (Cyclin D1, CDK4/6). nih.goveurekaselect.comtandfonline.comnih.gov
Apoptosis Various Cancer Cell Lines Induction of apoptosis via mitochondrial pathway (Bax/Bcl-2 regulation, caspase activation). nih.govresearchgate.netfrontiersin.orgeurekaselect.com

Investigation of Immunomodulatory Signaling in Isolated Immune Cells (e.g., T-cell proliferation, cytokine production)

In non-clinical, controlled in vitro settings, the immunomodulatory effects of compounds are often assessed by their impact on isolated immune cells. Key indicators of immunomodulation include the proliferation of T-cells and the production of cytokines, which are signaling proteins crucial for immune responses.

T-cell proliferation is a fundamental process in the adaptive immune response. creative-biolabs.com When T-cells are activated by antigens, they undergo rapid division, a process known as clonal expansion, to generate a sufficient number of cells to combat pathogens. creative-biolabs.comthermofisher.com This activation is a complex process initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). thermofisher.comreactionbiology.com In laboratory settings, substances like phytohemagglutinin (PHA) and concanavalin (B7782731) A (ConA) can be used to stimulate T-cell proliferation. creative-biolabs.com The rate of proliferation can be quantified to determine the stimulatory or inhibitory effects of a test compound.

Cytokines play a pivotal role in regulating immune responses. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are typically produced by macrophages and other immune cells in response to infection or injury. nih.govru.nl Conversely, anti-inflammatory cytokines, like interleukin-10 (IL-10) and interleukin-4 (IL-4), help to control and resolve inflammation. frontiersin.orgresearchgate.net The production of these cytokines by isolated peripheral blood mononuclear cells (PBMCs) can be measured after stimulation with agents like lipopolysaccharide (LPS), a component of bacterial cell walls. ru.nlfrontiersin.org

For instance, studies on sodium butyrate, another short-chain fatty acid, have shown it can reduce the production of pro-inflammatory cytokines like TNF-α and interferon-gamma (IFN-γ) in LPS-stimulated PBMCs from normoglycemic individuals. frontiersin.org This suggests a potential anti-inflammatory effect by modulating cytokine signaling pathways. frontiersin.org Similarly, research into syringic acid has demonstrated its ability to decrease the mRNA expression of TNF-α and other inflammatory cytokines while increasing the expression of anti-inflammatory cytokines in certain models. researchgate.net

The following table outlines the typical experimental setup for investigating the immunomodulatory effects of a compound on isolated immune cells.

ParameterDescriptionTypical Assay/Method
Cell Type Isolated human or animal immune cells.Peripheral Blood Mononuclear Cells (PBMCs), Isolated T-cells
Stimulant Agent used to activate the immune cells.Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), Concanavalin A (ConA)
Endpoint Measured outcome to assess immunomodulation.T-cell proliferation, Cytokine levels (e.g., TNF-α, IL-6, IL-10)
Quantification Technique used to measure the endpoint.MTT assay for proliferation, ELISA or Multiplex bead assay for cytokines

Interaction with Biomolecules: Enzymes, Receptors, and Nucleic Acids

The interaction of small molecules with enzymes can either inhibit or activate their catalytic function, processes that are fundamental to cellular regulation and pharmacology. bgc.ac.inlibretexts.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.org They are broadly classified as reversible or irreversible. Reversible inhibitors, which dissociate rapidly from the enzyme, can be further categorized as competitive, noncompetitive, or uncompetitive based on their mechanism of action. bgc.ac.in

Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. libretexts.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex.

Enzyme kinetics, often analyzed using the Michaelis-Menten model and Lineweaver-Burk plots, are used to determine the type of inhibition and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). libretexts.org

Conversely, enzyme activators are molecules that bind to enzymes and increase their activity. libretexts.org This activation can occur through various mechanisms, including direct participation in substrate binding or inducing conformational changes that enhance catalysis. nih.gov Monovalent cations like Na+ and K+ are known to function as enzyme activators. nih.gov

An example of enzyme inhibition is seen with sodium salicylate (B1505791), which has been shown to inhibit certain enzymes in Staphylococcus aureus. nih.govfrontiersin.org In the context of lignin (B12514952) degradation, the enzyme 2-pyrone-4,6-dicarboxylate lactonase (LigI) from Sphingomonas paucimobilis is involved in the metabolism of syringate-derived compounds. nih.gov

The table below summarizes the key characteristics of different types of reversible enzyme inhibition.

Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on Km
Competitive Active siteUnchangedIncreased
Noncompetitive Allosteric site (on E or ES)DecreasedUnchanged
Uncompetitive Enzyme-substrate (ES) complex onlyDecreasedDecreased

Understanding the binding of a ligand, such as this compound, to a macromolecule is crucial for elucidating its mechanism of action. This interaction can be investigated through a combination of spectroscopic and computational methods.

Spectroscopic techniques provide experimental data on the binding event. Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) can reveal changes in the macromolecule's structure upon ligand binding. For example, changes in the CD spectrum of a protein can indicate alterations in its secondary structure. frontiersin.org

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, offer a detailed, atomistic view of the ligand-macromolecule interaction. researchgate.netmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site, providing insights into binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For instance, docking studies with syringic acid analogues have shown their potential to bind to the active site of the β5 proteasome. researchgate.net

Molecular dynamics simulations can then be used to study the stability and dynamics of the ligand-macromolecule complex over time. mdpi.comnih.gov These simulations can reveal how the binding of a ligand, like sodium ions to the human serotonin (B10506) transporter (hSERT), can stabilize a particular conformational state of the protein. mdpi.comnih.gov

Research on syringic acid analogues has utilized both DFT (Density Functional Theory) calculations to understand molecular properties and in-vitro DNA binding studies, which revealed strong binding to the major groove of double-stranded DNA. researchgate.net

TechniqueInformation Provided
UV-Visible Spectroscopy Changes in absorbance, indicating complex formation.
Fluorescence Spectroscopy Changes in fluorescence intensity and wavelength, indicating binding and conformational changes.
Circular Dichroism (CD) Changes in the secondary and tertiary structure of the macromolecule upon binding.
Molecular Docking Prediction of binding pose, affinity, and key interacting residues. researchgate.net
Molecular Dynamics (MD) Simulation of the dynamic behavior and stability of the ligand-macromolecule complex. mdpi.com

This compound can influence cellular processes by modulating the expression of specific genes. The study of these changes on a genome-wide scale is made possible through "omics" technologies, such as transcriptomics (analyzing RNA transcripts) and proteomics (analyzing proteins). mdpi.com Integrating these different omics datasets provides a comprehensive view of the cellular response to a particular compound. mdpi.comspringernature.com

Gene expression is a tightly regulated process. Small molecules can alter gene expression by interacting with various components of the regulatory machinery, such as transcription factors or the DNA itself. nih.gov For example, a compound might inhibit the binding of a transcriptional repressor to DNA, leading to the increased expression of a target gene.

In the context of syringate metabolism in bacteria like Sphingobium sp. SYK-6, the expression of genes involved in its degradation is tightly regulated. asm.orgasm.org For instance, the transcription of the desA gene, which codes for syringate O-demethylase, is induced by syringate and regulated by a transcriptional regulator called DesX. asm.orgasm.org Similarly, other genes involved in vanillate (B8668496) and syringate catabolism are controlled by another regulator, DesR. asm.orgasm.org

The integration of multi-omics data can be challenging due to the heterogeneity of the data from different platforms. mdpi.com However, advanced computational methods are being developed to align, normalize, and interpret these complex datasets, leading to a more holistic understanding of the biological system. mdpi.comspringernature.com

Ligand-Macromolecule Binding Studies via Spectroscopic and Computational Approaches

Mechanisms of Antimicrobial and Antifungal Activities at the Molecular Level (e.g., biofilm inhibition, membrane disruption)

This compound's potential antimicrobial and antifungal effects can be attributed to several molecular mechanisms, primarily focusing on the disruption of biofilms and cellular membranes.

Biofilm Inhibition: Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com This matrix protects the embedded microbes from antimicrobial agents and the host immune system, making biofilm-associated infections difficult to treat. mdpi.com Compounds can interfere with biofilm formation at various stages:

Inhibition of Adhesion: Preventing the initial attachment of microbial cells to a surface.

Disruption of Quorum Sensing (QS): QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence. nih.govfrontiersin.org By interfering with QS signaling, a compound can prevent the development of a mature biofilm. mdpi.com For example, sodium salicylate has been shown to inhibit QS in Staphylococcus aureus, leading to decreased toxin production. nih.govfrontiersin.org

Degradation of the EPS Matrix: Some compounds can break down the components of the EPS, compromising the structural integrity of the biofilm. mdpi.com

Membrane Disruption: The cell membrane is a critical barrier that maintains cellular integrity. Disruption of this membrane leads to the leakage of cellular contents and ultimately, cell death. mdpi.come-jmi.orgnih.gov This is a common mechanism of action for many antimicrobial and antifungal agents. mdpi.come-jmi.org The process can involve:

Permeabilization: Creating pores or channels in the membrane, leading to an influx of water and ions and the loss of essential intracellular components. mdpi.com Evidence for membrane permeabilization can be obtained through assays that measure the influx of fluorescent dyes like propidium (B1200493) iodide (which can only enter cells with compromised membranes) or the leakage of potassium ions. mdpi.com

Alteration of Membrane Fluidity and Integrity: Some compounds can insert themselves into the lipid bilayer, altering its physical properties and disrupting the function of membrane-embedded proteins. mdpi.com

Plant-derived compounds, including phenolics, are known to exert antifungal effects through mechanisms like damaging fungal cell membranes and inhibiting cell wall synthesis. e-jmi.org

MechanismTargetConsequence
Biofilm Inhibition Adhesion, Quorum Sensing, EPS MatrixPrevents biofilm formation and maturation, increases susceptibility to antimicrobials. mdpi.com
Membrane Disruption Cell membrane integrityLeakage of cellular contents, cell lysis, and death. mdpi.comnih.gov

Role in Reactive Oxygen Species (ROS) Metabolism and Oxidative Stress Mitigation

Reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. mdpi.com While they play roles in cell signaling, excessive accumulation of ROS leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.commdpi.com Organisms possess a sophisticated antioxidant defense system to neutralize ROS and mitigate oxidative stress. clinmedjournals.org This system includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants. mdpi.comclinmedjournals.org

SOD catalyzes the conversion of superoxide radicals into hydrogen peroxide and oxygen. mdpi.com CAT and peroxidases then break down hydrogen peroxide into water and oxygen. mdpi.com

Compounds like this compound can play a role in ROS metabolism and oxidative stress mitigation through several mechanisms:

Direct ROS Scavenging: Phenolic compounds are known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net

Upregulation of Antioxidant Enzymes: Some compounds can enhance the expression and activity of endogenous antioxidant enzymes like SOD and CAT. mdpi.commdpi.com Studies have shown that certain beneficial microorganisms can increase the activity of CAT and POD in plants, thereby reducing membrane lipid peroxidation under stress. mdpi.com

Modulation of ROS-Producing Pathways: A compound might inhibit enzymes or pathways that are major sources of ROS production.

In the context of salt stress, which often induces oxidative stress, the accumulation of osmolytes like proline and the enhancement of the antioxidant defense system are crucial for tolerance. mdpi.comresearchgate.netnih.gov The application of certain beneficial bacteria has been shown to mitigate salt-induced oxidative stress by increasing the levels of antioxidants and the activity of enzymes in the ascorbate-glutathione pathway. mdpi.com

Component of Oxidative Stress MetabolismFunctionPotential Modulation by this compound
Reactive Oxygen Species (ROS) Signaling molecules at low levels; damaging at high levels. mdpi.comDirect scavenging of ROS.
Superoxide Dismutase (SOD) Converts O₂⁻ to H₂O₂. mdpi.comPotential upregulation of SOD activity.
Catalase (CAT) / Peroxidase (POD) Decomposes H₂O₂ to H₂O and O₂. mdpi.comPotential upregulation of CAT/POD activity.
Glutathione (GSH) Redox Cycle Key non-enzymatic antioxidant system. clinmedjournals.orgPotential to influence GSH levels and related enzymes.
Lipid Peroxidation (e.g., MDA) Marker of oxidative damage to lipids. mdpi.comReduction in lipid peroxidation levels.

Computational and Theoretical Investigations of Sodium Syringate

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for understanding how a ligand, such as syringate, might interact with a biological target, typically a protein. mdpi.comunica.itresearchgate.netnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unica.itnih.gov This method evaluates various possible binding poses and ranks them based on scoring functions, which estimate the binding affinity. For instance, molecular docking studies on syringic acid, the parent acid of sodium syringate, have been performed to understand its interaction with various proteins. One such study investigated its binding to proteins involved in the inflammatory cascade, including TNF-α, NF-κB (p50 and p65 subunits), and IKB, revealing potential binding modes and interactions. nih.gov Another computational analysis focused on the interaction of syringic acid derivatives with xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.net The docking results showed that these derivatives could fit into the binding site of XO, interacting with key amino acid residues like SER1080, PHE798, and ARG912. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. mdpi.comunica.it Starting from a docked pose, MD simulations model the movements of atoms in the complex over time, offering insights into the stability of the binding, the role of solvent molecules, and conformational changes that may occur upon binding. researchgate.netresearchgate.net While specific MD simulation data for this compound is not extensively published, the general methodology involves placing the docked complex in a simulated physiological environment (water and ions) and calculating the atomic trajectories over nanoseconds or longer. nih.govcopernicus.org This allows for the analysis of parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex and the detailed hydrogen bond networks that maintain the interaction. jppres.com For example, MD simulations have been used to validate the stability of docked phenolic compounds in the active site of enzymes, confirming that the key interactions observed in docking are maintained over time. researchgate.net

Interactive Table: Examples of Molecular Docking Targets for Syringic Acid and its Derivatives

Ligand Target Protein Key Interacting Residues (Example) Potential Application Reference
Syringic Acid TNF-α, NF-κB, IKB Not specified Anti-inflammatory nih.gov
Syringic Acid Derivatives Xanthine Oxidase (XO) SER1080, PHE798, ARG912, GLN767 Gout treatment researchgate.net

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on its electronic structure. rsdjournal.orgornl.gov These first-principles methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which governs a molecule's geometry, reactivity, and spectroscopic characteristics. ijpsdronline.comrsc.orgmdpi.com

For this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles.

Calculate Electronic Properties: Map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting a molecule's reactivity, including its ability to donate or accept electrons.

Predict Spectroscopic Signatures: Simulate spectroscopic data, such as infrared (IR) and Raman spectra. rsdjournal.org This can help in the interpretation of experimental spectra by assigning vibrational modes to specific functional groups within the molecule.

Determine Reactivity Descriptors: Calculate properties like electrostatic potential maps, which show the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. This is fundamental in understanding how the molecule will interact with other chemical species. researchgate.net

While specific DFT studies on this compound are not widely available, the methodology is well-established for phenolic compounds. rsdjournal.org Such calculations provide a theoretical foundation for understanding the antioxidant properties of syringates, linking them to the ease of hydrogen atom donation from the hydroxyl group, a process governed by the molecule's electronic structure. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. nih.govdntb.gov.ua These models are expressed as mathematical equations and are valuable for predicting the activity of new, unsynthesized compounds. mdpi.comnih.gov

Several QSAR studies have been conducted on phenolic acids, including syringic acid. A key study developed 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict the DPPH radical scavenging activity of phenolic acid derivatives. nih.gov

CoMFA and CoMSIA Models: These models relate the 3D steric and electrostatic fields of the molecules to their antioxidant activity.

The developed CoMFA model showed a high predictive ability with a cross-validated q² of 0.638 and a non-cross-validated r² of 0.984. The steric and electrostatic contributions were found to be nearly equal, at 50.5% and 49.5%, respectively. nih.gov

The CoMSIA model, which included additional fields for H-bond donors, acceptors, and hydrophobicity, demonstrated even better predictive power (q² = 0.855, r² = 0.986). The major contributing fields were electrostatic (32.6%) and hydrophobic (30.4%). nih.gov

These models provide a quantitative map of which structural features enhance antioxidant activity. For syringic acid, the models confirm that the methoxy (B1213986) groups and the hydroxyl group on the phenyl ring are critical for its radical scavenging ability. nih.gov

Another QSAR study focused on the binding affinity of various phenolic acids, including syringic acid, to β-cyclodextrin. mdpi.com Using a genetic algorithm and multiple linear regression, a highly predictive model (r² = 0.984 for the test set) was developed. This model identified that descriptors related to molecular branching and electronegativity were important for strong binding, which is relevant for applications like taste-masking in foods. mdpi.com

Interactive Table: Statistical Results of QSAR Models for Phenolic Acids

Model q² (Cross-validated) r² (Non-cross-validated) r²pred (Predictive) Key Contributing Fields Reference
CoMFA 0.638 0.984 0.971 Steric, Electrostatic nih.gov
CoMSIA 0.855 0.986 0.996 Electrostatic, Hydrophobic, H-bond nih.gov

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.govneovarsity.orgu-strasbg.fr It plays a crucial role in modern drug discovery, particularly in the design of new molecules (analogs) and in virtual screening to identify promising candidates from large compound libraries. neovarsity.orgnih.gov

For this compound, cheminformatics approaches can be applied in several ways:

Analog Design: Based on the insights from QSAR models, new analogs of this compound can be designed in silico. For example, knowing that electrostatic and hydrophobic fields are important for antioxidant activity, one could computationally design derivatives with modified substituents on the phenyl ring to optimize these properties. The goal is to create novel structures with potentially enhanced activity or improved physicochemical properties. nih.gov

Virtual Screening: This technique uses computational methods to screen large databases of compounds to identify those that are most likely to bind to a specific biological target. neovarsity.org

Ligand-based virtual screening: If the structure of the target is unknown, one can search for molecules in a database that are structurally similar to this compound, based on 2D fingerprints or 3D shape. The principle is that structurally similar molecules are likely to have similar biological activities.

Structure-based virtual screening: If the 3D structure of a target protein is known (e.g., from X-ray crystallography or homology modeling), molecular docking can be used to screen thousands or millions of compounds to see which ones fit well into the binding site. researchgate.net This allows for the rapid identification of potential hits for further experimental testing.

These cheminformatics tools enable researchers to explore the vast "chemical space" around the this compound scaffold efficiently, prioritizing the synthesis and testing of compounds that have the highest probability of success. nih.gov

Advanced Analytical Techniques in Sodium Syringate Research

Spectroscopic Methodologies for Complex Biological and Environmental Matrices

Spectroscopic techniques are indispensable for both the qualitative and quantitative analysis of sodium syringate. They are particularly powerful when applied to complex biological fluids (e.g., plasma, urine) and environmental samples (e.g., soil, water), where interfering substances are abundant. bioxpedia.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants are cornerstone techniques for analyzing this compound. The coupling of liquid chromatography with mass spectrometry provides high selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in complex mixtures. mdpi.comspectroscopyonline.com Ultra-Performance Liquid Chromatography (UPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC. science.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing small molecules and their metabolites within various biological materials, including plasma, serum, urine, and cell culture medium. bioxpedia.com This technique uses a multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. sciex.com.cn This transition is highly specific, allowing for accurate quantification even in the presence of co-eluting matrix components. sciex.com.cnchromatographyonline.com

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) provides high-resolution and accurate mass measurements. This capability is critical for the confident identification of this compound and its metabolites in complex samples like plant extracts. researchgate.netyoutube.commdpi.com The high mass accuracy allows for the determination of the elemental composition of an unknown compound, aiding in its structural elucidation. frontiersin.org For robust analysis, mass calibration is often performed with a standard like sodium formate, and a lock mass, such as leucine (B10760876) enkephalin, may be used during the acquisition to correct for any mass drift. youtube.comfrontiersin.org

Table 1: Example Parameters for MS-Based Analysis of Compounds in Complex Matrices

TechniqueIonization ModeMass AnalyzerScan ModeTypical ApplicationReference
UPLC-MS/MSElectrospray (ESI)Triple Quadrupole (QqQ)Multiple Reaction Monitoring (MRM)Targeted quantification in food and biological samples. sciex.com.cnchromatographyonline.com
UPLC-Q-TOF-MSElectrospray (ESI)Quadrupole-Time-of-Flight (Q-TOF)Full Scan (High Resolution)Untargeted screening and identification in plant extracts. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules like this compound. pitt.edu One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. ipb.pt Two-dimensional (2D) NMR techniques further reveal correlations between nuclei, which is essential for assembling the complete molecular structure. pitt.eduipb.pt

In the context of this compound, solid-state NMR spectroscopy is particularly valuable for studying the compound in its native solid state and for probing its interactions with other materials. mdpi.com For instance, ²³Na solid-state NMR can be used to investigate the local environment and dynamics of the sodium ion and to monitor ion exchange processes. mdpi.comresearchgate.net This is crucial for understanding how this compound interacts with polymers or mineral surfaces. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. illinois.edu The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its hydroxyl, methoxy (B1213986), and aromatic ring functional groups. More importantly, FT-IR is highly sensitive to changes in molecular structure and intermolecular interactions. researchgate.netcore.ac.uk By observing shifts in the position or intensity of vibrational bands, researchers can study the interactions between this compound and components of biological or environmental matrices, such as soil minerals or biopolymers. researchgate.netcuny.edu For example, FT-IR has been effectively used to study the interactions between sodium alginate and gelatin, revealing changes in their secondary structures upon complex formation. researchgate.net

Table 2: Application of NMR and FT-IR in this compound Research

TechniqueInformation ObtainedSpecific Application for this compoundReference
¹H and ¹³C NMRCovalent structure and molecular conformation.Confirmation of the syringate molecular structure. pitt.eduipb.pt
²³Na Solid-State NMRSodium ion dynamics and coordination environment.Analysis of interactions with polymers or surfaces. mdpi.comresearchgate.net
FT-IR SpectroscopyFunctional group identification and intermolecular bonding.Studying adsorption to soil particles or binding to biological macromolecules. illinois.eduresearchgate.net

UV-Visible (UV-Vis) spectrophotometry offers a simple and accessible method for the quantitative analysis of this compound. Due to its aromatic structure, this compound exhibits absorbance in the UV region, which can be used for quantification based on the Beer-Lambert law. However, in complex matrices, direct measurement can be compromised by interfering substances. The analysis of sodium fluorescein (B123965) has shown that factors such as pH and the presence of impurities can significantly affect the molar absorption coefficient, highlighting the need for careful method development. researchgate.net To overcome interference, advanced methods employing chemometrics, such as principal component regression, can be used to deconvolve the overlapping spectra of the analyte and matrix components. researchgate.net Another strategy is to use a derivatization reaction that produces a unique colored product, which can then be measured spectrophotometrically, as has been done for the analysis of sodium hypochlorite. nih.gov

Fluorometry is an alternative optical technique known for its high sensitivity. denovix.com While this compound may possess some native fluorescence, its detection can be significantly enhanced through derivatization with a fluorescent tag. Alternatively, sensor systems can be designed where the interaction of this compound with a fluorescent probe leads to a measurable change in fluorescence intensity (either quenching or enhancement). scienceopen.com These approaches can achieve very low detection limits, making them suitable for trace analysis in challenging samples.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Interaction Studies

Chromatographic Separations for Isomers, Metabolites, and Impurities (e.g., HPLC, GC, UPLC)

Chromatographic techniques are essential for separating this compound from structurally similar compounds, including its isomers, metabolic degradation products, and process-related impurities. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase, is well-suited for separating polar aromatic compounds like syringates from their metabolites. google.com The separation of optical isomers, which have identical physical properties, presents a significant challenge and often requires specialized chiral stationary phases. scholarsresearchlibrary.cominnovareacademics.in For instance, a chiral RP-HPLC method was developed to separate the isomers of dolutegravir (B560016) sodium, demonstrating the capability of this approach. scholarsresearchlibrary.com Ultra-Performance Liquid Chromatography (UPLC) operates with smaller particle-size columns, providing faster and more efficient separations than conventional HPLC. science.govscispace.com

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile, GC can be used to analyze volatile impurities in a this compound preparation. shimadzu.comrestek.com For the analysis of this compound by GC, a derivatization step would be necessary to convert it into a more volatile and thermally stable form. tofwerk.com GC is often coupled with mass spectrometry (GC-MS) for definitive peak identification. shimadzu.com

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleTypical Stationary PhaseApplication for this compoundReference
HPLC/UPLCSeparation based on partitioning between a liquid mobile phase and a solid stationary phase.C18 (Reversed-Phase), Chiral PhasesQuantification of syringate, separation from metabolites and isomers. science.govgoogle.comscholarsresearchlibrary.com
GCSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Polysiloxane-based phasesAnalysis of volatile impurities; requires derivatization for syringate itself. core.ac.ukrestek.com

Electrochemical Detection Methods for Redox Activity and Interaction Analysis

Electrochemical methods provide a sensitive and often low-cost platform for the detection of redox-active molecules. The phenolic hydroxyl groups in the syringate structure are susceptible to electrochemical oxidation. Techniques like cyclic voltammetry can be used to investigate this redox activity. frontiersin.org By scanning the potential applied to an electrode, a characteristic oxidation peak for this compound can be observed, the height of which is proportional to its concentration.

The electrochemical response is sensitive to the molecular environment. Changes in the redox potential or peak current upon the addition of other molecules can be used to study interaction analysis. This principle is used in the development of electrochemical sensors where binding events at the electrode surface are transduced into a measurable electrical signal. mdpi.comnih.gov The study of how the peak current varies with the scan rate can also provide insight into the reaction mechanism, for example, indicating whether the redox process is diffusion-controlled. frontiersin.org The electrochemical activity of related lignin-derived compounds has been noted in studies on biomass processing, suggesting the applicability of these methods to syringate. nottingham.ac.uk

Development of Biosensors and Chemical Sensors for Selective Syringate Detection

The development of dedicated sensors offers the potential for rapid, selective, and on-site detection of this compound, moving beyond traditional laboratory-based instrumentation. researchgate.netchemcu.org A sensor fundamentally consists of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal. researchgate.netspringer.com

Chemical sensors for this compound could be designed using synthetic receptors. A promising approach is the use of a Molecularly Imprinted Polymer (MIP). In this method, a polymer is formed around the syringate molecule, which acts as a template. After the template is removed, it leaves behind binding cavities that are complementary in size and shape to the syringate moiety, providing high selectivity. This recognition layer can be coated onto a transducer, such as a screen-printed electrode, for electrochemical detection.

Biosensors utilize a biological component for recognition, which can offer exceptional specificity. mdpi.com For this compound, an enzyme-based biosensor is a feasible design. Enzymes such as laccase or peroxidase, which are known to act on phenolic compounds, could be immobilized on an electrode surface. In the presence of this compound, the enzyme would catalyze its oxidation. The sensor could then measure the decrease in a mediator's concentration or the appearance of a product, with the signal being proportional to the syringate concentration. frontiersin.org Such devices have been successfully developed for other small molecules like dopamine. frontiersin.org

Table 4: Hypothetical Sensor Designs for this compound

Sensor TypeRecognition ElementTransduction MethodPrinciple of OperationReference Concept
Chemical SensorMolecularly Imprinted Polymer (MIP)Electrochemical (e.g., Voltammetry)Selective binding of syringate to MIP cavities causes a change in the electrochemical signal. nih.govchemcu.org
BiosensorLaccase or Peroxidase EnzymeElectrochemical (e.g., Amperometry)Enzymatic oxidation of syringate is detected by monitoring the current from the reaction. frontiersin.orgmdpi.com

Occurrence, Bioproduction, and Environmental Contexts in Academic Research

Biogenesis and Metabolic Pathways of Syringates in Natural Systems

Syringate arises in nature predominantly from the breakdown of complex plant polymers. Its biogenesis is a key step in the recycling of carbon fixed in woody and herbaceous plants.

Lignin (B12514952) is a complex aromatic polymer that provides structural integrity to plant cell walls. biodieselmagazine.comcalis.edu.cn It is primarily composed of three different phenylpropanoid units: p-coumaryl, coniferyl, and sinapyl alcohol. The relative abundance of these units varies between plant types. Hardwood lignin, found in angiosperms, is rich in syringyl (S) units, which are derived from sinapyl alcohol. nih.gov

The microbial degradation of lignin is a critical process in global carbon cycling. Bacteria, in particular, play a significant role in breaking down lignin-derived compounds in various ecosystems. calis.edu.cn During the decomposition of hardwood, the S-lignin component is broken down, releasing low-molecular-weight aromatic compounds. Syringate is a major and common intermediate metabolite in this process. nih.govpnas.orgnih.gov Specialized bacteria, such as the well-studied soil bacterium Sphingobium sp. strain SYK-6, have evolved intricate enzymatic pathways to funnel these breakdown products into their central metabolism. nih.govnih.gov In these organisms, various lignin-related biaryls and monoaryls are catabolized to form syringate and vanillate (B8668496), which are then further processed. nih.govpnas.org

Syringate is also recognized as a metabolic product resulting from the microbial transformation of dietary polyphenols. researchgate.net Polyphenols are a large group of compounds found in plants, including flavonoids and anthocyanins, which are abundant in fruits, vegetables, and beverages like tea and wine.

When consumed by animals and humans, a significant portion of these polyphenols (estimated at 90-95%) passes through the small intestine unabsorbed. orst.edu In the colon, they become substrates for the gut microbiota. orst.educore.ac.ukfrontiersin.org The gut bacteria possess a vast array of enzymes capable of breaking down these complex molecules into simpler, more easily absorbable phenolic acids. orst.edunih.gov The biotransformation of certain polyphenols, such as anthocyanins, can lead to the formation of syringate as an intermediate metabolite. researchgate.net This microbial action is crucial as it transforms the parent compounds into metabolites that can be absorbed by the host, highlighting a two-way interaction where microbes metabolize polyphenols, and the resulting metabolites can influence host health. core.ac.uk

Role in Lignin Degradation Pathways by Microorganisms

Microbial Transformations and Biodegradation Mechanisms of Syringate Compounds

The breakdown of syringate by microorganisms is a highly regulated and efficient process involving specific enzymatic pathways. Research, particularly on Sphingobium sp. SYK-6, has elucidated the key enzymes, genes, and regulatory networks involved.

The aerobic degradation of syringate in Sphingobium sp. SYK-6 is a multi-step process that channels the compound into the central metabolism, ultimately producing pyruvate (B1213749) and oxaloacetate which can enter the Krebs Cycle. researchgate.net

The pathway begins with the O-demethylation of syringate. The enzyme syringate O-demethylase (DesA) , a tetrahydrofolate-dependent enzyme, removes a methyl group from syringate to produce 3-O-methylgallate (3MGA). frontiersin.orgvt.edu From 3MGA, the pathway can branch. biodieselmagazine.comfrontiersin.orgenergy.gov In the primary route, a second demethylation is carried out by vanillate/3-O-methylgallate O-demethylase (LigM) , converting 3MGA into gallate. biodieselmagazine.compnas.orgenergy.gov

Subsequently, the aromatic ring of gallate is cleaved by the dioxygenase gallate dioxygenase (DesB) , which produces 4-oxalomesaconate. biodieselmagazine.comenergy.gov This product then enters the well-characterized protocatechuate (PCA) 4,5-cleavage pathway to be fully metabolized. nih.govfrontiersin.org Alternative, less prominent pathways for 3MGA degradation also exist, involving enzymes like PCA 4,5-dioxygenase (LigAB) and 3MGA 3,4-dioxygenase (DesZ) . frontiersin.orgenergy.gov

The expression of the genes encoding these catabolic enzymes is tightly controlled. In Sphingobium sp. SYK-6, two key transcriptional regulators have been identified:

DesX : An IclR-type regulator that negatively controls the transcription of the desA gene. pnas.orgcopernicus.orgresearchgate.netberkeley.edu The presence of syringate or vanillate inhibits the DNA-binding activity of DesX, leading to the induction of desA expression. pnas.orgcopernicus.orgresearchgate.net

DesR : A MarR-type regulator that negatively controls the transcription of the ligM and desB genes. biodieselmagazine.comcalis.edu.cnpnas.orgberkeley.edu Similar to DesX, syringate and vanillate act as effector molecules, inhibiting DesR's binding to DNA and allowing the transcription of the genes required for the later steps of syringate degradation. biodieselmagazine.comcalis.edu.cn

This sophisticated regulatory system ensures that the enzymes for syringate breakdown are synthesized only when their substrate is present, representing an efficient metabolic strategy. copernicus.orgnih.gov

Table 1: Key Enzymes in the Microbial Degradation of Syringate in Sphingobium sp. SYK-6

Enzyme NameGeneFunctionSubstrate(s)Product(s)
Syringate O-demethylasedesARemoves one methyl group from syringate. frontiersin.orgvt.eduSyringate3-O-methylgallate (3MGA)
Vanillate/3MGA O-demethylaseligMRemoves the second methyl group from 3MGA. biodieselmagazine.compnas.org3-O-methylgallate (3MGA), VanillateGallate, Protocatechuate
Gallate dioxygenasedesBCleaves the aromatic ring of gallate. biodieselmagazine.comenergy.govGallate4-Oxalomesaconate
3MGA 3,4-dioxygenasedesZAlternative ring-cleavage enzyme for 3MGA. frontiersin.org3-O-methylgallate (3MGA)4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD)
Protocatechuate 4,5-dioxygenaseligABCan act on 3MGA and gallate in alternative pathways. frontiersin.orgenergy.gov3-O-methylgallate (3MGA), Gallate, Protocatechuate2-pyrone-4,6-dicarboxylate (PDC), 4-Oxalomesaconate, CHMS

Table 2: Transcriptional Regulators of Syringate Catabolism in Sphingobium sp. SYK-6

RegulatorGeneRegulator TypeTarget Gene(s)Mode of RegulationEffector Molecule(s)
DesXdesXIclR-typedesANegative (Repressor). copernicus.orgresearchgate.netSyringate, Vanillate
DesRdesRMarR-typeligM, desBNegative (Repressor). biodieselmagazine.comcalis.edu.cnSyringate, Vanillate

The environmental fate of syringate, like other phenolic acids derived from lignin, is governed by a combination of transport and degradation processes. mdpi.comuludag.edu.trmdpi.com When released into the soil from decomposing plant litter or root exudates, its persistence and mobility are influenced by the physical and chemical properties of the soil and the activity of soil microorganisms. mdpi.comresearchgate.net

Transport and Mobility: The movement of syringate in ecosystems is largely controlled by its interaction with soil particles. fera.co.uk Phenolic acids can be adsorbed to soil colloids, particularly clay minerals and organic matter. mdpi.comresearchgate.net This sorption process reduces the concentration of the compound in the soil solution, thereby limiting its mobility and potential to leach into groundwater. fera.co.ukchemsafetypro.com The strength of this binding is influenced by factors like soil pH and organic matter content. However, phenolic compounds are also characterized by high water solubility, which can facilitate their transport through the soil profile via water flow, especially in soils with low sorption capacity. mdpi.com Competition with other dissolved organic matter for binding sites on mineral surfaces can also promote the leaching of phenolic compounds. researchgate.net Studies on lignin oxidation products (LOPs) in cave systems show that despite significant degradation, a relative LOP signal from overlying soil can be preserved in geological archives, indicating that transport through karst systems occurs, albeit with alteration of the original chemical signature. copernicus.org

Degradation: Microbial degradation is the primary mechanism for the removal of syringate from the environment. uludag.edu.tr Soil fungi and bacteria utilize it as a carbon source. nih.govresearchgate.net The rate of degradation, often measured as a half-life, is dependent on environmental conditions such as temperature, moisture, aeration, and pH, which affect microbial activity. uludag.edu.tr Studies on phenolic acids have reported half-lives in soil on the order of several days, indicating relatively rapid turnover. researchgate.net In anaerobic environments, such as saturated soils, sediments, and the litter of forest floors, syringate can also be degraded by anaerobic bacteria, including acetogenic consortia that convert it to acetate (B1210297). nih.govoup.com The ultimate fate in many ecosystems is mineralization to carbon dioxide or, under anaerobic conditions, conversion to intermediates like acetate or methane. nih.govdavidmoore.org.uk

Enzymatic Pathways and Gene Regulation in Degrading Microorganisms

Role in Plant Physiology and Defense Mechanisms

Syringic acid and its derivatives are not merely breakdown products but also play active roles in plant life, contributing to both structural integrity and defense against a variety of stresses.

Syringate is synthesized in plants via the shikimic acid pathway and is a direct precursor to syringyl (S)-lignin. nih.gov Lignin is a crucial component of the secondary cell wall, providing mechanical strength and rigidity to the plant body, which is essential for upright growth and water transport. calis.edu.cnnih.govmdpi.com By contributing to the architectural integrity of lignin, syringic acid is fundamental to the plant's structure. nih.gov

Furthermore, syringate is deeply involved in plant defense mechanisms against both biotic and abiotic threats. nih.govnih.gov

Defense Against Pathogens: Plants can increase the production and accumulation of syringic acid in response to pathogen attack. frontiersin.org Studies have shown that elevated levels of syringic acid are correlated with resistance to fungal pathogens, such as Bipolaris sorokiniana in wheat, where it exhibits direct antifungal activity. frontiersin.org Its accumulation is often linked with the salicylic (B10762653) acid (SA) signaling pathway, a central pathway in plant immunity required for both local and systemic acquired resistance. frontiersin.org

Allelopathy: Syringic acid is an allelochemical, a compound released by a plant that can influence the growth of neighboring plants. nih.govresearchgate.netresearchgate.net It has been isolated from various plant species and shown to have phytotoxic effects, inhibiting the germination and seedling growth of other species. nih.govnih.gov This allelopathic activity can help a plant compete for resources by suppressing nearby rivals.

Abiotic Stress Response: Plants also utilize syringic acid to cope with abiotic stresses. For instance, its application has been shown to alleviate cesium-induced growth defects in Arabidopsis, suggesting a role in mitigating heavy metal toxicity. nih.govresearchgate.net This response appears to be mediated by regulatory components linked to the lignin biosynthesis pathway. nih.gov The accumulation of syringic acid is also observed under stresses like water deficit, where it may help in promoting cell division. researchgate.net

Endogenous Production and Accumulation in Plant Tissues

The endogenous production of syringate is a key step in the biosynthesis of syringyl (S) lignin, one of the main types of lignin in angiosperms. This process is part of the broader phenylpropanoid pathway. While research does not specifically detail the accumulation of "sodium syringate," studies on salt stress indicate that plants absorb sodium from the soil, which then accumulates in various tissues. mdpi.comnih.govfrontiersin.orgnih.gov It is plausible that in sodium-rich environments, the syringate anions present in plant cells could associate with sodium cations.

The accumulation of sodium in plant tissues is a well-documented response to salinity stress. mdpi.comnih.govfrontiersin.orgnih.gov As external sodium concentrations increase, the concentration within plant tissues generally rises as well. nih.govlsu.edu This accumulation can lead to ionic and osmotic stress, affecting plant growth and metabolism. nih.govfrontiersin.orgnih.govmdpi.com Plants have evolved mechanisms to compartmentalize excess sodium, often in vacuoles, to mitigate its toxic effects on cellular processes in the cytoplasm. nih.govfrontiersin.org

Research has shown that the application of stress hormones can lead to the biosynthesis of novel metabolites, including syringate, that are otherwise absent in control samples. researchgate.net This suggests that the production of syringate can be induced under specific stress conditions. In alfalfa cultivated under salt stress, an increase in soil salt content led to a corresponding increase in the sodium content of the silage. nih.govmdpi.com

Table 1: Research Findings on Syringate Production and Sodium Accumulation

Research FocusPlant/OrganismKey Findings
Metabolite response to stress hormonesNot specifiedAddition of stress hormones resulted in the biosynthesis of novel metabolites like syringate. researchgate.net
Plant response to substrate sodiumGeneralAs sodium concentration in the substrate increases, its concentration in plant tissue also generally increases. nih.govlsu.edu
Salt stress in alfalfaAlfalfaIncreased salt stress during cultivation led to a higher sodium content in the resulting silage. nih.govmdpi.com
Salt stress mechanismsGeneralPlants compartmentalize excess sodium into vacuoles to reduce its toxic concentration in the cytosol. nih.govfrontiersin.org

Signaling Roles in Plant-Pathogen and Plant-Environment Interactions

Phenolic compounds, a class to which syringate belongs, are known to act as signaling molecules in plant-microbe interactions. frontiersin.org They play a role in plant defense mechanisms against pathogens. core.ac.uknih.gov When plants are subjected to biological stresses, they often accumulate phenolics at the site of infection to inhibit microbial growth. nih.gov

Salicylic acid, another phenolic compound, is a well-studied plant hormone that plays a critical role in signaling for defense against biotrophic and hemibiotrophic pathogens. frontiersin.orgapsnet.orgnih.gov It is essential for both local and systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. apsnet.orgnih.gov The signaling pathways involving salicylic acid are complex and interact with other hormone signaling pathways, such as those for jasmonic acid and ethylene, to fine-tune the plant's defense response to different types of pathogens. researchgate.netresearchgate.net

While a direct signaling role for "this compound" is not established, the components suggest potential involvement. Syringate, as a phenolic acid, could have signaling properties. The environmental stress caused by high sodium concentrations triggers a cascade of signaling events within the plant. nih.govfrontiersin.orgnewcastle.edu.au These stress responses involve the production of reactive oxygen species (ROS), changes in ion homeostasis, and the activation of various signaling pathways to mitigate cellular damage and adapt to the stressful conditions. nih.gov

The interaction between a plant and a pathogen, such as Pseudomonas syringae, involves complex signaling. The pathogen can produce toxins like syringomycin, which disrupts the plant's plasma membrane and ion flux, triggering a defense response. In turn, plants activate defense mechanisms that can include the production of various secondary metabolites and the reinforcement of cell walls, a process in which syringate precursors are involved.

Table 2: Research Findings on Plant Signaling in Stress and Pathogen Interactions

Signaling ContextMolecule/PathwayRole in Plant Response
Plant-Microbe SymbiosesPhenolic acidsAct as signaling molecules. frontiersin.org
Pathogen ResistanceSalicylic acidMediates plant defense against biotrophic and hemibiotrophic pathogens. frontiersin.orgapsnet.orgnih.gov
Salt StressSodium ions (Na+)High concentrations trigger osmotic and ionic stress, leading to complex signaling cascades. nih.govfrontiersin.orgnewcastle.edu.au
Plant-Pathogen InteractionPseudomonas syringae toxinsDisrupt plant cell membranes and ion flux, activating plant defense signaling.
General DefensePhenolic compoundsAccumulate at infection sites to restrict microbial growth and are involved in systemic acquired resistance. nih.gov

Emerging Research Paradigms and Future Directions for Sodium Syringate Studies

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

Systems biology, coupled with powerful omics technologies, offers a holistic approach to understanding the complex interactions of sodium syringate within biological systems. nih.gov Metabolomics and proteomics, in particular, are at the forefront of this research, enabling the large-scale identification and quantification of molecules involved in or affected by the presence of this compound. researchgate.netmdpi.com

Metabolomics studies, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have successfully identified syringate in various biological fluids, including urine and serum. animbiosci.orgnih.govnih.gov For instance, proton NMR (¹H-NMR) spectroscopy has been utilized to quantify syringate as a metabolite in studies comparing the biofluids of dairy cattle. animbiosci.orgnih.govanimbiosci.org These analyses provide valuable data on the metabolic fate of syringate and its potential as a biomarker for certain physiological or disease states. animbiosci.org

Proteomics, the large-scale study of proteins, complements metabolomics by identifying the enzymes and regulatory proteins that interact with this compound. osti.gov For example, proteomics has been instrumental in elucidating the bacterial degradation pathways of lignin-derived aromatic compounds, including syringate. osti.govresearchgate.net By comparing the proteomes of microorganisms grown in the presence and absence of syringate, researchers can identify the specific enzymes, such as O-demethylases and dioxygenases, that are upregulated for its catabolism. osti.govasm.org This approach not only maps the metabolic pathways but also reveals the regulatory networks that control these processes. asm.org

The integration of these omics datasets provides a more complete picture of how an organism responds to this compound, from the genetic and regulatory levels to the functional protein and metabolic outputs. mdpi.com

Table 1: Examples of Omics Technologies in Syringate Research

Omics Technology Technique Application in Syringate Research Key Findings
Metabolomics ¹H-NMR Spectroscopy Quantification of syringate in bovine urine and serum. animbiosci.orgnih.govnih.gov Syringate is a detectable metabolite in biofluids, with varying concentrations depending on physiological conditions. animbiosci.orgnih.gov
LC-MS/MS Identification of methyl syringate in honey. researchgate.net Methyl syringate can serve as a chemical marker for specific honey varieties. researchgate.net
Proteomics 2D Gel Electrophoresis, Mass Spectrometry Identification of proteins involved in syringate degradation in bacteria. researchgate.netasm.org Revealed upregulation of specific enzymes like O-demethylases in response to syringate. asm.orgnih.gov

Nanotechnology Applications for Controlled Release and Interaction Studies in Cellular Models

Nanotechnology offers exciting possibilities for studying and utilizing this compound in cellular models. nih.gov While specific research on this compound-loaded nanoparticles is still emerging, the principles of nanotechnology-driven controlled release and targeted delivery are highly applicable. researchgate.net Nanoparticles can be engineered to encapsulate this compound, protecting it from degradation and enabling its release in a controlled manner over time and at specific locations within a cellular environment. nih.govnih.gov

This controlled release is particularly valuable for in vitro studies aiming to understand the time-dependent effects of this compound on cellular processes. nih.gov For example, polymeric nanoparticles or liposomes could be formulated to release syringate at a constant rate, mimicking a steady-state exposure condition that is difficult to achieve with simple bolus additions. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting moieties to direct them to specific cell types or even subcellular compartments. researchgate.net

Nanomaterials also provide advanced platforms for studying the interactions of this compound at the cellular level. nih.govrsc.org For instance, nanoparticle-based sensors could be developed to detect the binding of syringate to cellular receptors or enzymes in real-time. The convergence of nanotechnology with 3D in vitro models, such as tissue-engineered constructs, could provide more physiologically relevant platforms to evaluate the effects of this compound on complex cellular systems. nih.gov

Interdisciplinary Approaches in Chemical Biology and Advanced Materials Science

The study of this compound is increasingly benefiting from interdisciplinary approaches that merge chemical biology and advanced materials science. scilit.comnih.govnih.gov Chemical biology focuses on designing and using small molecules to understand and manipulate biological systems. nih.gov In the context of this compound, this involves synthesizing derivatives and probes to investigate its mechanism of action and identify its biological targets. researchgate.net

Advanced materials science contributes by developing novel materials whose properties can be informed by or can utilize the chemical characteristics of this compound. scilit.comutwente.nl For example, the antioxidant properties of the syringate molecule could be harnessed by incorporating it into biocompatible polymer scaffolds for tissue engineering applications. nih.gov Such materials could provide localized antioxidant effects, potentially modulating cellular responses at the material-tissue interface.

The synergy between these fields is also evident in the development of "smart" materials that respond to biological cues. The enzymatic degradation of syringate by microorganisms, a topic extensively studied in chemical biology, could inspire the design of biodegradable materials. asm.orgtuni.fi For instance, a polymer matrix could be designed to release an encapsulated therapeutic agent upon being degraded by enzymes that are specifically expressed in the presence of syringate-like structures.

Challenges and Opportunities in Mechanistic Elucidation of Biological Activities

Despite progress, fully elucidating the mechanisms behind this compound's biological activities presents both challenges and opportunities. rsc.orgmdpi.com A primary challenge lies in the complexity of biological systems, where a single compound can interact with multiple targets and trigger a cascade of downstream effects. mdpi.com Identifying the primary molecular targets of this compound and distinguishing direct effects from indirect consequences remains a key hurdle.

The opportunities in this area are vast, driven by advancements in structural biology, computational modeling, and genetic engineering. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level views of how syringate binds to enzymes involved in its metabolism, such as O-demethylases. asm.org Computational docking and molecular dynamics simulations can predict potential binding partners and elucidate the energetics and dynamics of these interactions, guiding experimental validation. researchgate.net

Furthermore, the genetic tractability of microorganisms like Pseudomonas putida and Sphingobium sp. SYK-6 offers a powerful platform for mechanistic studies. asm.orgnih.gov Gene knockout and overexpression experiments can definitively link specific genes and enzymes to the metabolism of syringate and its observed biological effects. asm.orgnih.gov These studies are crucial for building accurate models of how this compound is processed and how it influences cellular physiology.

Exploration of Unexplored Biological Activities and Novel Applications in In Vitro Systems

While some biological activities of syringate and its derivatives are known, such as its role as a precursor for bioplastics and its presence in antioxidant-rich natural products like honey, a vast landscape of potential biological effects remains unexplored. researchgate.netresearchgate.net Future research is likely to uncover novel activities by screening this compound in a wide array of in vitro bioassays.

Areas ripe for exploration include its potential effects on inflammatory pathways, cell signaling cascades, and gene expression in various human cell models. For example, given its phenolic structure, it is plausible that this compound could modulate pathways related to oxidative stress beyond simple radical scavenging. imrpress.com Its interaction with the immune system, particularly its effect on immune cell function in vitro, is another promising avenue of research. imrpress.com

The development of high-throughput screening platforms allows for the rapid testing of this compound against large panels of cell lines and molecular targets. This could reveal unexpected activities, such as inhibitory effects on enzymes relevant to human diseases or the ability to modulate protein-protein interactions. nih.gov The discovery of such novel activities in vitro would open up new avenues for its potential application in biotechnology and biomedicine. researchgate.netresearchgate.net

Q & A

Q. What are the standard analytical methods for identifying and quantifying sodium syringate in complex biological matrices?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). Quantification requires calibration curves with pure standards, and validation parameters (e.g., linearity, limit of detection) must be established. For microbial degradation studies, protocols from lignin model compound analyses (e.g., enzyme activity assays for O-demethylation) can be adapted . Ensure reproducibility by detailing solvent systems, column specifications, and sample preparation steps in line with lab reporting standards .

Q. How can researchers design experiments to investigate this compound’s role in lignin degradation pathways?

Begin with in vitro assays using ligninolytic enzymes (e.g., laccases or peroxidases) and monitor syringate derivatives via spectrophotometry or HPLC. Control experiments should include substrate specificity tests and inhibition studies. Reference microbial systems like Sphingomonas paucimobilis SYK-6, which employs tetrahydrofolate-dependent O-demethylation for syringate metabolism, to guide hypothesis formulation . Document methodological details (e.g., buffer pH, temperature) to enable replication .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

this compound can be synthesized via alkaline hydrolysis of syringic acid, followed by recrystallization. Purity is verified using melting point analysis, NMR, and FT-IR. For purification, column chromatography with silica gel or Sephadex is recommended. Include step-by-step protocols for reaction conditions (e.g., molar ratios, reaction time) and characterization data in supplementary materials to align with journal guidelines .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported reactivity across different pH conditions?

Conflicting data on pH-dependent reactivity often arise from variations in experimental design (e.g., buffer systems, ionic strength). Conduct systematic studies using controlled pH environments and compare kinetic parameters (e.g., reaction rates, equilibrium constants). Use statistical tools like ANOVA to evaluate significance. Reconcile discrepancies by revisiting original methodologies cited in primary literature and highlighting contextual limitations .

Q. What strategies can be employed to optimize this compound’s stability in long-term enzymatic studies?

Stability assays should assess degradation under varying temperatures, light exposure, and oxygen levels. Use accelerated stability testing (e.g., Arrhenius modeling) to predict shelf life. For enzymatic studies, immobilization techniques (e.g., encapsulation in alginate beads) or antioxidant additives (e.g., ascorbic acid) may mitigate degradation. Document stability data in raw form and provide processed summaries to meet data presentation criteria .

Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological roles?

Combine metabolomics (e.g., LC-MS profiling) with metagenomics to link this compound degradation pathways to microbial community structures. Collaborate with computational chemists to model enzyme-substrate interactions (e.g., molecular docking for O-demethylase specificity). Publish workflows in open-access formats to support reproducibility and data reuse, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Methodological Guidance

Q. What frameworks are effective for formulating this compound-specific research hypotheses?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: “In lignin-degrading bacteria (P), does this compound exposure (I) compared to vanillate (C) alter O-demethylase expression (O) over 24-hour incubations (T)?” Ensure hypotheses are falsifiable and align with gaps identified in systematic literature reviews .

Q. How should researchers manage large datasets from this compound kinetic studies?

Raw data (e.g., chromatograms, kinetic curves) should be archived in appendices or repositories like Zenodo. Processed data (e.g., rate constants, Arrhenius plots) must be presented in the main text with error margins (e.g., ±SD). Use tools like Python’s SciPy or R for statistical analysis, and disclose code availability to enhance transparency .

Q. What are the ethical considerations in publishing negative results from this compound experiments?

Negative results (e.g., lack of enzyme inhibition) should be contextualized within experimental parameters (e.g., substrate concentration limits). Journals like PLOS ONE prioritize methodological rigor over outcome novelty. Disclose all raw data and analytical steps to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.